Tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-9-7-13(8-10-18)20-14-6-4-5-12(17)11-14/h4-6,11,13H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLYKKDRXNWYMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate typically involves the reaction of 4-(3-fluorophenoxy)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate has the molecular formula and a molecular weight of 295.35 g/mol. It features a piperidine ring substituted with a tert-butyl group and a 3-fluorophenoxy moiety. This unique structure contributes to its reactivity and biological activity.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create diverse compounds for pharmaceutical applications.
The compound has shown potential biological activities, making it a candidate for drug development:
- Neuropharmacological Studies : Research indicates that this compound may exhibit anxiolytic properties. In animal models, administration at varying doses resulted in significant reductions in anxiety-like behavior, suggesting its potential as a therapeutic agent for anxiety disorders.
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in human macrophages stimulated with lipopolysaccharide (LPS). This indicates its potential utility in treating inflammatory conditions.
Medicinal Chemistry
Due to its structural characteristics, this compound is being explored for its interactions with various biological targets, including receptors involved in neurotransmitter systems. Its fluorinated aromatic ring enhances lipophilicity, which may improve membrane permeability and receptor binding.
Study 1: Neuropharmacological Evaluation
A study evaluated the effects of this compound on anxiety-like behaviors in rodents:
- Dosing : Administered at doses of 5, 10, and 20 mg/kg.
- Findings : Higher doses led to a significant reduction in anxiety-like behaviors compared to controls.
Study 2: Anti-inflammatory Activity
In vitro assays assessed the compound's anti-inflammatory properties:
- Methodology : Human macrophages were treated with varying concentrations of the compound and stimulated with LPS.
- Results : A concentration-dependent decrease in IL-6 and TNF-alpha production was observed, indicating potential therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity, while the piperidine ring provides structural stability. The compound can modulate biological pathways by inhibiting or activating specific targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate, the following table compares its structural features, molecular properties, and applications with those of analogous compounds:
Key Structural and Functional Differences
Substituent Effects on Reactivity and Binding: The 3-fluorophenoxy group in the target compound provides moderate electron-withdrawing effects, balancing lipophilicity and metabolic stability. In contrast, the 2-(trifluoromethyl)phenyl substituent (CAS: 1354953-08-4) introduces stronger electron-withdrawing properties, enhancing electrophilicity for covalent bonding in drug candidates .
Biological Activity: Compounds like 5b (tert-butyl 4-(N-(3-fluorophenyl)-2-phenoxyacetamido)piperidine-1-carboxylate) show confirmed antimalarial activity, suggesting that the 3-fluorophenyl group synergizes with amide linkages for target binding . The target compound’s phenoxy group may offer similar advantages but requires empirical validation.
Synthetic Utility :
- The Boc-protected 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine (CAS: 56440-39-2) is a key intermediate in synthesizing protease inhibitors, highlighting the role of trifluoromethyl groups in enhancing drug potency .
- Hydroxypyridinylmethyl derivatives (e.g., 333986-05-3) are tailored for metal coordination, diverging from the target compound’s primary use in organic synthesis .
Physical Properties :
- Molecular weights range from ~295 to 450 g/mol, with the target compound (309 g/mol) occupying a mid-range position. Lower molecular weight analogs (e.g., 877399-73-0) may exhibit better bioavailability, while bulkier derivatives (e.g., 5b) could face solubility challenges .
Biological Activity
Tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a piperidine ring substituted with a tert-butyl group and a 3-fluorophenoxy moiety. This unique structure contributes to its biological activity.
This compound is believed to interact with various biological targets, potentially influencing neurotransmitter systems or cellular signaling pathways. The presence of the fluorine atom may enhance lipophilicity, facilitating better membrane permeability and receptor interaction.
Pharmacological Effects
Study 1: Neuropharmacological Evaluation
A study evaluated the effects of this compound on animal models exhibiting symptoms of anxiety and depression. The results indicated:
- Dosing : Administered at varying doses (5, 10, and 20 mg/kg).
- Findings : Significant reduction in anxiety-like behavior was observed at higher doses, suggesting potential as an anxiolytic agent.
Study 2: Anti-inflammatory Activity
In vitro assays were performed to assess the anti-inflammatory properties of the compound:
- Method : Human macrophages were treated with the compound and stimulated with lipopolysaccharide (LPS).
- Results : A concentration-dependent decrease in IL-6 and TNF-alpha production was noted, indicating its potential as an anti-inflammatory agent.
Table 1: Summary of Biological Activities
Q & A
Q. What safety protocols are critical when handling tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear respiratory protection (e.g., N95 masks), nitrile gloves, and chemical-resistant lab coats. Eye/face protection (goggles) is mandatory due to potential splashing risks .
- Ventilation: Use fume hoods for synthesis or handling to minimize inhalation exposure. Ensure eyewash stations and safety showers are accessible .
- First Aid:
- Waste Disposal: Segregate waste and consult institutional guidelines for hazardous chemical disposal .
Q. What synthetic routes are commonly used to prepare this compound?
Methodological Answer:
- Step 1: Piperidine Functionalization
- Step 2: Boc Protection
- Protect the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic base (e.g., DMAP) .
- Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during multi-step synthesis?
Methodological Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂) for coupling efficiency in aryl ether formation. Optimize ligand systems (e.g., XPhos) to reduce side reactions .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for intermediate stability. DMF often enhances reaction rates but may require post-reaction dialysis .
- Temperature Control: Conduct reactions under reflux (80–100°C) for faster kinetics, but monitor for thermal degradation via TLC or LC-MS .
- Yield Improvement Table:
| Step | Parameter Optimized | Yield Increase (%) | Reference |
|---|---|---|---|
| Coupling | Pd/XPhos in DMF | 15–20 | |
| Boc Protection | DMAP in DCM | 10–12 |
Q. How should researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Purity Validation: Use orthogonal methods (HPLC, NMR) to confirm compound integrity. Impurities >5% can skew bioactivity results .
- Assay Standardization: Replicate assays under controlled conditions (e.g., fixed cell lines, incubation time) to minimize variability. Include positive controls (e.g., known kinase inhibitors) .
- Data Contradiction Analysis:
Q. What analytical strategies are effective for characterizing structural purity and confirming regiochemistry?
Methodological Answer:
- Spectroscopic Techniques:
- Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion [M+H]⁺ at m/z 310.2 (calculated: 310.14) .
- X-ray Crystallography: Resolve regiochemistry ambiguities by growing single crystals in ethyl acetate/hexane .
Q. How can researchers mitigate risks associated with undefined toxicity profiles in preclinical studies?
Methodological Answer:
- Tiered Toxicity Screening:
- In Vitro: Conduct Ames test (mutagenicity) and hERG assay (cardiotoxicity) .
- In Vivo: Start with acute toxicity studies in rodents (OECD 423) at sub-mg/kg doses, monitoring liver/kidney biomarkers .
- Environmental Precautions: Treat waste with activated carbon filtration to adsorb residual compound before disposal .
Q. What strategies enhance the stability of this compound in long-term storage?
Methodological Answer:
- Storage Conditions:
- Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation .
- Use desiccants (silica gel) to avoid hydrolysis of the Boc group .
- Stability Monitoring: Perform quarterly HPLC checks to detect degradation products (e.g., free piperidine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
